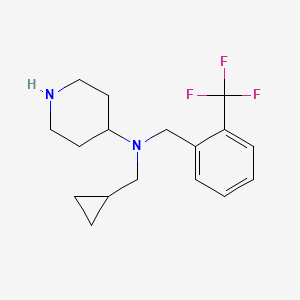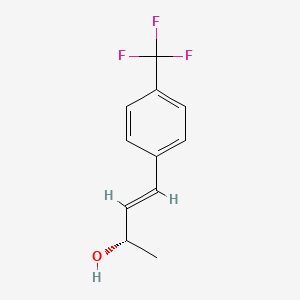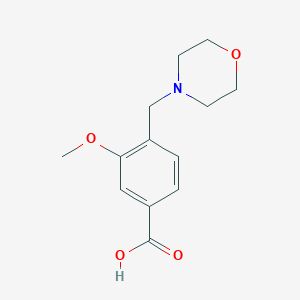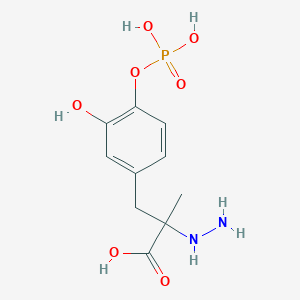
N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with cyclopropylmethyl and 2-(trifluoromethyl)benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or through reductive amination of 4-piperidone.
Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the piperidine nitrogen with cyclopropylmethyl halides under basic conditions.
Attachment of the 2-(Trifluoromethyl)benzyl Group: This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks a 2-(trifluoromethyl)benzyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Partially or fully reduced trifluoromethyl groups.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.
Biological Research: The compound can be used as a tool to study receptor-ligand interactions and signal transduction pathways.
Industrial Chemistry:
Mecanismo De Acción
The mechanism of action of N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The cyclopropylmethyl and trifluoromethylbenzyl groups contribute to its binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Cyclopropylmethyl)-N-(2-chlorobenzyl)piperidin-4-amine
- N-(Cyclopropylmethyl)-N-(2-fluorobenzyl)piperidin-4-amine
- N-(Cyclopropylmethyl)-N-(2-methylbenzyl)piperidin-4-amine
Uniqueness
N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for medicinal chemistry applications, as the trifluoromethyl group can enhance metabolic stability and bioavailability.
Propiedades
Fórmula molecular |
C17H23F3N2 |
|---|---|
Peso molecular |
312.37 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H23F3N2/c18-17(19,20)16-4-2-1-3-14(16)12-22(11-13-5-6-13)15-7-9-21-10-8-15/h1-4,13,15,21H,5-12H2 |
Clave InChI |
YAPISTUDYXLLIP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN(CC2=CC=CC=C2C(F)(F)F)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)

![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)


![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)


![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)


![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)

